molecular formula C11H11N3O2 B13212496 Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate

Cat. No.: B13212496
M. Wt: 217.22 g/mol
InChI Key: OCKHOGOUPJGKJB-UHFFFAOYSA-N
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Description

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl 2-bromopyridine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar solvent like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is unique due to the combination of pyrazole and pyridine rings in its structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-(1-methylpyrazol-4-yl)pyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-14-7-9(6-13-14)8-3-4-10(12-5-8)11(15)16-2/h3-7H,1-2H3

InChI Key

OCKHOGOUPJGKJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)OC

Origin of Product

United States

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